

spectroscopic data of 2-amino-1-Boc-imidazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-1-Boc-imidazole

Cat. No.: B1528965

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-1-Boc-imidazole

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 2-amino-1H-imidazole-1-carboxylate, commonly known as **2-amino-1-Boc-imidazole**. This compound is a critical building block in medicinal chemistry and organic synthesis, where the Boc (tert-butoxycarbonyl) group serves as a protecting group for the imidazole nitrogen, enabling selective functionalization at other positions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this versatile intermediate. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

The structural integrity of **2-amino-1-Boc-imidazole** is elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns.

Caption: Molecular structure of **2-amino-1-Boc-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-amino-1-Boc-imidazole**. The following data is typically obtained in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

^1H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
$\text{C}(\text{CH}_3)_3$ (Boc)	~1.5	Singlet	9H	The nine equivalent protons of the tert-butyl group result in a strong singlet.
NH_2	~5.0 - 6.0	Broad Singlet	2H	The chemical shift and broadness can vary with concentration and solvent. This signal may exchange with D_2O .
Imidazole H-4	~6.5 - 7.0	Doublet	1H	Appears as a doublet due to coupling with H-5.
Imidazole H-5	~6.5 - 7.0	Doublet	1H	Appears as a doublet due to coupling with H-4.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
$\text{C}(\text{CH}_3)_3$ (Boc)	~28	The methyl carbons of the tert-butyl group.
$\text{C}(\text{CH}_3)_3$ (Boc)	~80	The quaternary carbon of the tert-butyl group.
Imidazole C-4	~115 - 125	
Imidazole C-5	~115 - 125	
Imidazole C-2	~150	Carbon bearing the amino group.
C=O (Boc)	~155	The carbonyl carbon of the Boc protecting group.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-amino-1-Boc-imidazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Data Acquisition: Record the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts in both spectra to the corresponding nuclei in the molecule.

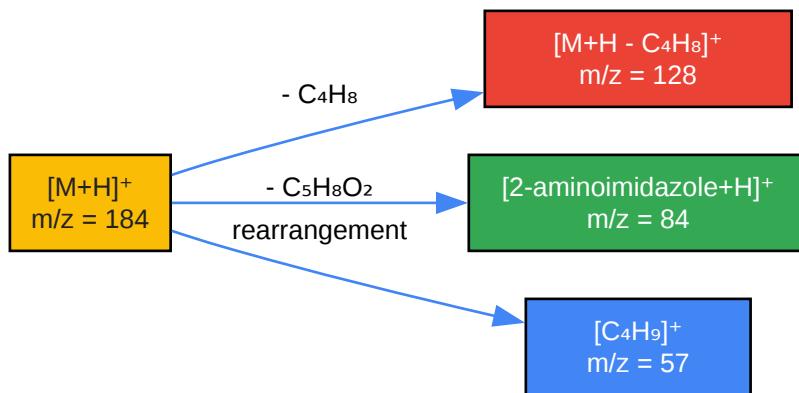
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-amino-1-Boc-imidazole** by their characteristic vibrational frequencies.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Functional Group
N-H Stretching	3100 - 3400	Medium-Strong, Broad	Primary amine (NH ₂)
C-H Stretching (aromatic)	~3100	Medium	Imidazole ring
C-H Stretching (aliphatic)	2850 - 3000	Medium	tert-butyl group
C=O Stretching	1680 - 1720	Strong	Carbamate (Boc group)
N-H Bending / C=N Stretching	1600 - 1650	Medium	Amine scissoring and imidazole ring
C=C Stretching	1500 - 1580	Medium	Imidazole ring
C-N Stretching	1000 - 1300	Medium	C-NH ₂ and imidazole ring

Experimental Protocol for IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of **2-amino-1-Boc-imidazole** is 183.21 g/mol .[\[1\]](#)

Expected Mass Spectrum Data

m/z	Ion	Notes
184	$[\text{M}+\text{H}]^+$	Protonated molecular ion, often the base peak in Electrospray Ionization (ESI) positive mode.
183	$[\text{M}]^+$	Molecular ion, may be observed in techniques like Electron Ionization (EI).
128	$[\text{M}+\text{H} - \text{C}_4\text{H}_8]^+$	Loss of isobutylene from the protonated molecular ion.
84	$[\text{M}+\text{H} - \text{Boc}]^+$ or $[\text{2-aminoimidazole}+\text{H}]^+$	Loss of the entire Boc group, resulting in the protonated 2-aminoimidazole core. ^[2]
57	$[\text{C}_4\text{H}_9]^+$	tert-butyl cation, a characteristic fragment from the Boc group.

Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **2-amino-1-Boc-imidazole** in ESI-MS.

Experimental Protocol for Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μ g/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
- Analysis: Identify the protonated molecular ion and characteristic fragment ions. If available, perform tandem MS (MS/MS) on the molecular ion to confirm fragmentation pathways.

Summary and Conclusion

The spectroscopic data presented in this guide provides a robust framework for the characterization of **2-amino-1-Boc-imidazole**. The combination of 1 H and 13 C NMR, IR, and MS provides unambiguous confirmation of the chemical structure. This information is essential for ensuring the quality and reliability of this important synthetic intermediate in research and development settings. Adherence to the outlined experimental protocols will enable scientists to confidently verify the identity and purity of their materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-butyl 2-amino-1H-imidazole-1-carboxylate | C8H13N3O2 | CID 57440768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [spectroscopic data of 2-amino-1-Boc-imidazole (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1528965#spectroscopic-data-of-2-amino-1-boc-imidazole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com